molecular formula C14H15F6NO4 B2843801 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid CAS No. 1803600-50-1

4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid

Cat. No.: B2843801
CAS No.: 1803600-50-1
M. Wt: 375.267
InChI Key: CIMGEHCGJOTQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol, combined with trifluoroacetic acid (TFA), is a fluorinated piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 3-(trifluoromethoxy)phenyl substituent. The trifluoromethoxy (-OCF₃) group enhances electron-withdrawing properties and metabolic stability, making the compound valuable in medicinal chemistry and drug discovery . Its commercial availability as a building block (e.g., 3D-DXC60050 at €675/50mg) underscores its utility in synthesizing complex molecules, such as kinase inhibitors or receptor modulators .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,2-trifluoroacetic acid;4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO2.C2HF3O2/c13-12(14,15)18-10-3-1-2-9(8-10)11(17)4-6-16-7-5-11;3-2(4,5)1(6)7/h1-3,8,16-17H,4-7H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMGEHCGJOTQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC(=CC=C2)OC(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; trifluoroacetic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Chemical Formula : C12H14F3NO
  • Molecular Weight : 281.70 g/mol
  • CAS Number : 21928-50-7
  • Boiling Point : Not specified

Research indicates that the trifluoromethoxy group enhances the compound's interaction with biological targets through:

  • Hydrogen Bonding : The presence of fluorine atoms facilitates strong hydrogen bonding interactions with amino acids in target proteins.
  • Pi-Pi Stacking Interactions : The aromatic structure allows for pi-pi stacking, which can stabilize interactions with enzyme active sites .

Anticancer Activity

Recent studies have demonstrated that derivatives of piperidinols exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and others. For instance, certain analogs showed IC50 values ranging from 5 μM to 10 μM against these cell lines, indicating moderate to significant anticancer activity .

Anti-inflammatory Effects

Compounds similar to 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammation pathways. Inhibitory concentrations (IC50) reported range from 10 μM to 20 μM for COX-2 inhibition .

Neuroprotective Effects

The compound has also been evaluated for its potential neuroprotective properties. Studies suggest that it may inhibit acetylcholinesterase (AChE), with IC50 values around 10 μM, thus enhancing cholinergic neurotransmission .

Case Studies and Research Findings

Study Findings Biological Activity
Study on Piperidinol Analogues (2009)Identified novel piperidinol with anti-tuberculosis activityModerate anti-tuberculosis activity
Cytotoxicity Evaluation (2019)Evaluated against MCF-7 and Hek293 cellsIC50 = 5 μM (MCF-7)
Anti-inflammatory Activity AssessmentInhibition of COX-2 and LOX enzymesIC50 = 15 μM (COX-2)
Neuroprotection StudyInhibition of AChE activityIC50 = 10 μM

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol typically involves several steps that include the formation of the piperidine ring and the introduction of the trifluoromethoxy group. The methods for synthesizing this compound have been optimized to enhance yield and purity. One notable preparation method involves the reaction of 4-[4-(trifluoromethoxy)phenoxy]pyridine with benzyl halides followed by reduction and further reactions to yield the desired piperidine structure .

Anti-Tuberculosis Properties

A significant application of 4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol is its role in anti-tuberculosis drug discovery. Research has shown that derivatives of this compound exhibit promising anti-tuberculosis activity with minimum inhibitory concentrations (MICs) ranging from 1.4 to 18.8 μg/mL . Specifically, compounds derived from this scaffold demonstrated effective action against multidrug-resistant strains of Mycobacterium tuberculosis.

Structure-Activity Relationship

The exploration of structure-activity relationships (SAR) has revealed that modifications to the piperidine core can significantly influence biological efficacy. For instance, specific substitutions at various positions on the phenyl ring have been linked to enhanced potency against tuberculosis while also considering the balance between efficacy and toxicity .

Case Studies

  • Delamanid as a Reference Compound : Delamanid, a drug developed for treating multidrug-resistant tuberculosis, shares structural similarities with 4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol. It operates through a unique mechanism that disrupts the cell wall metabolism of Mycobacterium tuberculosis, highlighting the potential of this class of compounds in therapeutic applications .
  • Optimization Studies : A study focused on optimizing derivatives of 4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol led to the identification of compounds with improved therapeutic indices (>10), indicating their potential for further development into clinically relevant drugs .

Comparative Data Table

The following table summarizes key findings related to various derivatives of 4-[3-(trifluoromethoxy)phenyl]piperidin-4-ol and their biological activities:

Compound NameStructureMIC (μg/mL)Notes
Compound 1Structure1.4Most active against M. tuberculosis
Compound 2Structure1.7Improved therapeutic index
Compound 3Structure18.8Less potent but structurally relevant

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring
Compound Name Substituent Position/Type Molecular Formula Key Properties/Applications Reference
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol 3-OCF₃ on phenyl C₁₂H₁₄F₃NO₂ (TFA salt) High polarity, intermediate in drug synthesis
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol 3-CF₃ on phenyl C₁₂H₁₄F₃NO (hydrochloride) Lower polarity; used in CNS drug candidates
4-(4-Trifluoromethoxy-phenyl)piperidine 4-OCF₃ on phenyl C₁₂H₁₄F₃NO Lacks hydroxyl group; broader lipophilicity

Key Differences :

  • Trifluoromethoxy (-OCF₃) vs.
  • Substituent Position : 3- vs. 4-Substitution alters steric interactions. For example, 4-substituted analogs (e.g., 4-(4-Trifluoromethoxy-phenyl)piperidine) may exhibit improved membrane permeability due to reduced steric hindrance .
Core Structural Modifications
Compound Name Core Structure Notable Features Applications Reference
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol Piperidin-4-ol Hydroxyl group enhances hydrogen bonding Pharmaceutical intermediates
3-(4-Fluorophenyl)azetidin-3-ol (TFA salt) Azetidin-3-ol Smaller 4-membered ring; higher ring strain Probing receptor conformational selectivity
1-[4,4-Bis(4-fluorophenyl)butyl]-4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-4-ol Piperidin-4-ol with extended alkyl chain Enhanced lipophilicity; antipsychotic activity (Semap) CNS therapeutics

Key Differences :

  • Ring Size : Azetidines (4-membered) offer conformational rigidity but lower synthetic yields compared to piperidines (6-membered) .
  • Functional Groups : The hydroxyl group in piperidin-4-ol derivatives facilitates salt formation (e.g., TFA or HCl salts) for improved solubility .
Physicochemical and Commercial Profiles
Compound Name Molecular Weight (g/mol) Solubility Price (50mg) Supplier
4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol; TFA ~281.2 (base + TFA) Slightly in DMSO, MeOH €675 CymitQuimica
4-(3-(Trifluoromethyl)phenyl)piperidin-4-ol HCl 295.7 (HCl salt) Chloroform, MeOH €407 Shanghai Yi Hui
1-([4-(Trifluoromethoxy)phenyl]methyl)piperidin-4-ol 305.3 Not reported ~€500 (est.) Combi-Blocks

Key Insights :

  • The trifluoromethoxy group increases synthesis complexity, leading to higher costs compared to trifluoromethyl analogs .
  • TFA salts generally improve solubility in polar solvents, aiding in biological assays .

Q & A

Q. What are the optimal synthetic routes for preparing 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with piperidine derivatives and trifluoromethoxy-containing precursors. Key steps include:
  • Nucleophilic substitution to introduce the trifluoromethoxy group onto the phenyl ring under inert atmospheres (e.g., N₂) .
  • Cyclization using catalysts like palladium or platinum to form the piperidin-4-ol core. Reaction temperatures are critical (e.g., 60–80°C) to avoid decomposition .
  • Acidification with trifluoroacetic acid to stabilize the final product.
  • Reagent Example : Potassium permanganate (oxidation) and LiAlH₄ (reduction) are common .

Q. How can researchers purify 4-[3-(Trifluoromethoxy)phenyl]piperidin-4-ol to achieve >95% purity?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Monitor purity via UV detection at 254 nm .
  • Recrystallization : Employ ethanol/water mixtures at controlled cooling rates (e.g., 0.5°C/min) to isolate crystalline forms .
  • Critical Parameter : Maintain anhydrous conditions during purification to prevent hydrolysis of the trifluoromethoxy group .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm proton/carbon environments (e.g., δ 4.5–5.0 ppm for piperidin-4-ol protons) .
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ calculated for C₁₂H₁₃F₃NO₂: 284.0902) .
  • X-ray Diffraction : Resolves crystal structure and hydrogen-bonding interactions in the solid state .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor decomposition via LC-MS.
  • Key Finding : The trifluoromethoxy group enhances hydrolytic stability at pH 1–3 but degrades above pH 8 due to nucleophilic attack .
  • Storage Recommendation : Store at –20°C in amber vials under argon to prevent photolytic/oxidative degradation .

Q. What in vitro assays are suitable for evaluating its biological activity, and how does structural modification alter potency?

  • Methodological Answer :
  • Targeted Assays :
  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ determination) .
  • Cellular Uptake : Use radiolabeled analogs (³H or ¹⁴C) to quantify permeability in Caco-2 cell monolayers .
  • Structure-Activity Relationship (SAR) : Replace the trifluoromethoxy group with methoxy or chlorine to assess hydrophobicity/electron-withdrawing effects .

Q. How can researchers resolve contradictions in reported synthetic yields or biological data?

  • Methodological Answer :
  • Data Triangulation : Compare reaction conditions (e.g., solvent polarity, catalyst loading) across studies. For example, yields vary by >20% when using THF vs. DMF due to solubility differences .
  • Reproducibility Checks : Validate biological assays with positive controls (e.g., known kinase inhibitors) and standardized protocols .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers .
  • Asymmetric Synthesis : Employ Evans’ oxazolidinone auxiliaries during piperidine ring formation to achieve >98% ee .

Q. How can computational modeling predict binding modes of this compound with biological targets?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with kinase active sites. Key parameters include:
  • Ligand Preparation : Optimize protonation states at physiological pH .
  • Scoring Functions : Compare Glide SP vs. MM-GBSA for binding affinity accuracy .
  • MD Simulations : Run 100-ns trajectories to assess stability of predicted complexes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.